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molecular formula C12H13BrN2O2S B8463764 Ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8463764
M. Wt: 329.21 g/mol
InChI Key: GXCKVACPMKVKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029545B2

Procedure details

A mixture of ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate (260 mg, 0.790 mmol) (Description 31), tetrakis(triphenylphosphine)palladium(0) (45.6 mg, 0.039 mmol), sodium carbonate (167 mg, 1.580 mmol) and 3-pyridineboronic acid (116 mg, 0.948 mmol) in acetonitrile (3 mL) and water (0.75 μl) was heated at 70° C. under nitrogen, for 30 min. 1,2-Dimethoxyethane (2 mL) was added and the mixture was stirred at 80° C. for 18 h. The reaction mixture was cooled to RT and concentrated. Purification by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in DCM, afforded the title compound (141 mg). LCMS (A) m/z: 328 [M+1]+, Rt 0.88 min (acidic), Rt 1.14 min (basic).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 μL
Type
solvent
Reaction Step One
Quantity
45.6 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]2[S:14][C:15](Br)=[C:16]([CH3:17])[C:3]=12.C(=O)([O-])[O-].[Na+].[Na+].[N:25]1[CH:30]=[CH:29][CH:28]=[C:27](B(O)O)[CH:26]=1.COCCOC>C(#N)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:1][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]2[S:14][C:15]([C:27]3[CH:26]=[N:25][CH:30]=[CH:29][CH:28]=3)=[C:16]([CH3:17])[C:3]=12 |f:1.2.3,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC(=C2C)Br
Name
Quantity
167 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
116 mg
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.75 μL
Type
solvent
Smiles
O
Name
Quantity
45.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in DCM

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC(=C2C)C=2C=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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